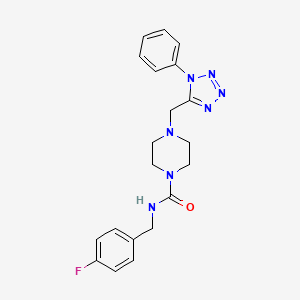

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULSWVITXCNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 422.55 g/mol. The compound features a piperazine core substituted with a fluorobenzyl and a tetrazole moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The tetrazole ring is known to enhance the binding affinity to biological targets due to its ability to mimic carboxylic acids, potentially influencing receptor activity and enzyme inhibition.

Neuropharmacological Effects

Piperazine derivatives have also been reported to exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. This is attributed to their interaction with serotonin receptors and other neurotransmitter systems . Future studies could elucidate whether this compound shares these properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the fluorobenzyl and tetrazole groups. Detailed synthetic routes are essential for optimizing yield and purity, which directly impact biological testing.

Study 1: Antitumor Efficacy

A study focusing on structurally similar compounds demonstrated that modifications in the piperazine structure significantly affected cytotoxicity against various cancer cell lines. The introduction of a tetrazole group was found to enhance potency against certain tumor types .

Study 2: Neuropharmacological Assessment

Another investigation assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. Compounds exhibiting structural similarities to this compound showed reduced anxiety levels, suggesting potential therapeutic applications in psychiatric disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H31FN6 |

| Molecular Weight | 422.55 g/mol |

| Antitumor Activity | Potential (based on analogs) |

| Neuropharmacological Effects | Anxiolytic activity (similar compounds) |

| Study | Findings |

|---|---|

| Study 1: Antitumor Efficacy | Enhanced cytotoxicity in cancer cell lines |

| Study 2: Neuropharmacological Assessment | Reduced anxiety-like behavior in rodents |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amine groups are susceptible to alkylation or acylation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form tertiary amines .

-

Acylation : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

Table 1: Example Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | N-methylpiperazine derivative | ~75% | |

| Benzyl bromide | NaH, THF, reflux, 6 h | N-benzylpiperazine derivative | ~68% |

Electrophilic Aromatic Substitution

The 4-fluorobenzyl and phenyltetrazole groups participate in halogenation or nitration. For instance:

-

Nitration : The tetrazole’s aromatic ring undergoes nitration at the meta position under HNO₃/H₂SO₄.

-

Halogenation : Fluorine substituents direct electrophilic attacks to specific positions on the benzyl group.

Coupling Reactions

The tetrazole moiety facilitates cross-coupling reactions:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides modifies the tetrazole’s substituents .

-

Click Chemistry : The tetrazole’s nitrogen atoms participate in cycloaddition reactions with alkynes under Cu(I) catalysis .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst | Substrate | Temperature | Time | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂/Xantphos | 4-bromophenyl derivative | 100°C | 24 h | |

| Click Chemistry | CuI, TBTA | Propargyl alcohol | RT | 1 h |

Hydrolysis and Degradation

-

Carboxamide Hydrolysis : The amide bond hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions to form carboxylic acid and amine byproducts .

-

Tetrazole Ring Stability : Resists hydrolysis under physiological conditions but degrades in concentrated HNO₃.

Redox Reactions

-

Reduction : The tetrazole ring can be reduced with LiAlH₄ to form a primary amine .

-

Oxidation : Piperazine’s tertiary amines oxidize to N-oxides using mCPBA (meta-chloroperbenzoic acid) .

Biological Interactions

The tetrazole group mimics carboxylate bioisosteres, enabling interactions with enzymes via hydrogen bonding and electrostatic forces . For example:

-

Serotonergic Pathway Modulation : Anxiolytic activity in Swiss mice via 5-HT₁A receptor binding .

-

Glutamate Transporter Modulation : Acts as a positive allosteric modulator (PAM) for EAAT2/EAAT1 transporters .

Table 3: Biological Activity Data

| Assay | EC₅₀/IC₅₀ | Target | Source |

|---|---|---|---|

| Elevated Plus Maze | 10 µM | 5-HT₁A receptor | |

| EAAT2 Uptake | 0.02 nM | Glutamate Transporter |

Synthetic Modifications

Key steps in derivatization include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Tetrazole Carboxamide Derivatives

N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS: 1049434-96-9)

- Structure : Replaces the 4-fluorobenzyl group with a phenethyl chain.

- Molecular Weight : 391.5 g/mol (vs. ~387.4 g/mol for the target compound, assuming similar substituents).

N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS: 1049412-57-8)

- Structure : Substitutes the phenyltetrazole with a 4-methoxyphenyltetrazole and uses an ethyl group instead of 4-fluorobenzyl.

- Molecular Weight : 345.40 g/mol.

- Key Differences : The methoxy group enhances electron-donating properties, which could influence metabolic stability compared to the fluorine-containing analog .

Piperazine-Based Compounds with Varied Aromatic Substituents

4-Hydroxyquinazoline Derivatives (A25–A30)

- Examples :

- A25: N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

- A29: N-(4-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

- Key Differences: These compounds replace the tetrazole with a 4-hydroxyquinazoline scaffold.

Compound 21 (From )

- Structure: 2-((4-fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one.

- Key Differences: Integrates a pyrimidinone ring and tetrazole-thioether linkage, differing in core pharmacophore but retaining fluorophenyl and phenyltetrazole motifs. This structural variation may shift activity toward E6/p53 inhibition in cervical cancer models .

Structural and Pharmacological Data Table

Key Research Findings

- Synthetic Flexibility : The 4-fluorobenzylpiperazine fragment is a versatile building block for kinase inhibitors, as demonstrated in tyrosine kinase inhibitor studies .

- Role of Fluorine: Fluorine in the 4-fluorobenzyl group enhances metabolic stability and binding affinity through electronegative and hydrophobic effects, contrasting with non-fluorinated analogs like the phenethyl derivative .

- Tetrazole vs. Quinazoline : Tetrazole-containing compounds (e.g., target molecule) may exhibit different selectivity profiles compared to quinazoline-based analogs due to divergent hydrogen-bonding and steric interactions .

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : Utilize a two-step approach involving (1) coupling 1-(4-fluorobenzyl)piperazine with benzoyl chloride derivatives in dichloromethane (DCM) using DIEA as a base (70–80% yield) , and (2) introducing the tetrazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous/organic biphasic conditions . Purification via silica gel chromatography (ethyl acetate/hexane) enhances purity (>95%) .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Employ X-ray crystallography to resolve the piperazine-tetrazole core (as demonstrated in piperazine carbothioamide derivatives ). Complement with ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration, focusing on fluorophenyl protons (δ 7.00–7.32 ppm) and piperazine methylene signals (δ 2.47–3.82 ppm) . HRMS (ESI+) validates molecular weight within ±2 ppm error .

Q. How should in vitro biological activity screening be designed?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase I/II ) at 1–100 µM concentrations. Use fluorescence polarization for binding affinity (Kd) or MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., acetazolamide for CA inhibition ) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictions in reported enzyme inhibition data be resolved?

- Methodological Answer : Cross-validate assay conditions: (1) Ensure consistent pH (e.g., 7.4 for CA assays ), (2) Verify compound purity via HPLC (>98%), and (3) Control for solvent interference (DMSO ≤0.1%). If discrepancies persist, conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from fluorescence artifacts .

Q. What computational strategies predict target binding modes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., WDR5 ). Parameterize the tetrazole group for polar interactions and fluorophenyl for hydrophobic contacts. Validate with MD simulations (GROMACS) over 100 ns to assess binding stability . Compare results with SAR data from analogs .

Q. How to design SAR studies for fluorophenyl and tetrazole substituents?

- Methodological Answer : Synthesize derivatives with:

- Fluorophenyl : Replace 4-F with Cl, OCH₃, or CF₃ to probe steric/electronic effects .

- Tetrazole : Substitute 1-phenyl with alkyl/heteroaryl groups to modulate solubility and π-stacking .

Evaluate changes in IC₅₀ (enzyme assays) and logP (HPLC) to correlate substituents with activity/pharmacokinetics .

Q. What protocols ensure compound stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Heat to 40°C for 30 days (monitor degradation via HPLC) .

- Hydrolytic : Incubate in PBS (pH 7.4/5.0) and analyze by LC-MS for hydrolytic cleavage of the carboxamide bond .

Use cryopreservation (-80°C, argon atmosphere) for long-term storage .

Q. Which methods separate enantiomers of chiral intermediates?

- Methodological Answer : Apply chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to resolve stereoisomers of intermediates like 1-(2-fluorobenzyl)piperazine . Alternatively, use supercritical fluid chromatography (SFC) with CO₂/MeOH for higher throughput . Confirm enantiopurity via optical rotation ([α]D²⁵) and NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.